molecular formula C20H19N5 B5801297 N,N-dibenzyl-N'-(4-cyano-1-methyl-1H-pyrazol-5-yl)imidoformamide

N,N-dibenzyl-N'-(4-cyano-1-methyl-1H-pyrazol-5-yl)imidoformamide

Cat. No. B5801297
M. Wt: 329.4 g/mol
InChI Key: CEXKVSIKJROTPA-CJLVFECKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dibenzyl-N'-(4-cyano-1-methyl-1H-pyrazol-5-yl)imidoformamide, also known as DBMP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DBMP is a white to light yellow powder that is soluble in organic solvents and has a molecular weight of 426.51 g/mol.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-N'-(4-cyano-1-methyl-1H-pyrazol-5-yl)imidoformamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. This compound has been shown to inhibit the activity of various enzymes, such as topoisomerase II and DNA polymerase, which are essential for cancer cell growth and division. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, such as inhibition of cancer cell proliferation, induction of apoptosis, and anti-inflammatory and antioxidant properties. This compound has also been shown to exhibit low toxicity towards normal cells, making it a potential therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N,N-dibenzyl-N'-(4-cyano-1-methyl-1H-pyrazol-5-yl)imidoformamide in lab experiments include its potent anticancer activity, unique properties as a building block for MOFs and coordination polymers, and high activity and selectivity as a ligand for metal catalysts. The limitations of using this compound in lab experiments include its complex synthesis process and limited availability.

Future Directions

There are several future directions for the research on N,N-dibenzyl-N'-(4-cyano-1-methyl-1H-pyrazol-5-yl)imidoformamide. One direction is to further elucidate its mechanism of action and identify its molecular targets in cancer cells. Another direction is to explore its potential applications in other fields, such as energy storage and environmental remediation. Additionally, the development of more efficient and scalable synthesis methods for this compound could enable its wider use in various research areas.

Synthesis Methods

N,N-dibenzyl-N'-(4-cyano-1-methyl-1H-pyrazol-5-yl)imidoformamide can be synthesized through a multistep reaction process that involves the use of various reagents and catalysts. One of the commonly used methods for synthesizing this compound is the reaction of N-benzylidene-N-methylbenzylamine with 4-cyano-1-methyl-1H-pyrazole-5-carboxylic acid in the presence of triethylamine and acetic anhydride. The resulting product is then treated with formic acid to yield this compound.

Scientific Research Applications

N,N-dibenzyl-N'-(4-cyano-1-methyl-1H-pyrazol-5-yl)imidoformamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory diseases.
In material science, this compound has been used as a building block for the synthesis of various metal-organic frameworks (MOFs) and coordination polymers. These materials have been shown to exhibit unique properties, such as high surface area, tunable porosity, and catalytic activity.
In catalysis, this compound has been used as a ligand for various metal catalysts, such as palladium and gold. These catalysts have been shown to exhibit high activity and selectivity in various organic transformations, such as cross-coupling reactions and C-H activation.

properties

IUPAC Name

N,N-dibenzyl-N'-(4-cyano-2-methylpyrazol-3-yl)methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5/c1-24-20(19(12-21)13-23-24)22-16-25(14-17-8-4-2-5-9-17)15-18-10-6-3-7-11-18/h2-11,13,16H,14-15H2,1H3/b22-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXKVSIKJROTPA-CJLVFECKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C#N)N=CN(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C=N1)C#N)/N=C/N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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